Zegruvirimat

HIV-1 maturation inhibitor Gag polymorphism resistance A364V mutant

Zegruvirimat (VH-3739937), a next-generation HIV-1 maturation inhibitor, maintains low-nanomolar potency (EC50 1–5 nM) against 51 viral strains, including A364V mutants resistant to bevirimat. Its exceptionally slow dissociative half-life (~2.9 days) and well-characterized binding kinetics (Kd 3.3±0.8 nM) make it the definitive reference standard for Gag cleavage inhibition studies. This compound is for R&D only—request a quote to secure your batch.

Molecular Formula C49H70N4O5S
Molecular Weight 827.2 g/mol
CAS No. 2570811-78-6
Cat. No. B12392806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZegruvirimat
CAS2570811-78-6
Molecular FormulaC49H70N4O5S
Molecular Weight827.2 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8
InChIInChI=1S/C49H70N4O5S/c1-33(2)36-14-21-49(52-25-26-53-27-29-59(56,57)30-28-53)23-22-46(6)38(41(36)49)10-11-40-45(5)17-15-37(44(3,4)39(45)16-18-47(40,46)7)34-12-19-48(20-13-34,43(54)55)32-58-42-35(31-50)9-8-24-51-42/h8-9,12,15,24,36,38-41,52H,1,10-11,13-14,16-23,25-30,32H2,2-7H3,(H,54,55)/t36-,38+,39-,40+,41+,45-,46+,47+,48+,49-/m0/s1
InChIKeyPQBROJOHKLMPKM-ARSQLJQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zegruvirimat (VH-3739937) for HIV-1 Research: Procurement-Ready Next-Generation Maturation Inhibitor Compound


Zegruvirimat (CAS 2570811-78-6), also designated VH-3739937 or VH-937, is an investigational small-molecule antiviral agent developed by ViiV Healthcare as a next-generation HIV-1 maturation inhibitor (MI) [1]. The compound belongs to the maturation inhibitor class, which targets the Gag polyprotein to disrupt the final cleavage event between capsid (p24) and spacer peptide 1 (SP1), resulting in the production of immature, non-infectious viral particles [2]. As indicated by the INN stem '-virimat', Zegruvirimat is specifically classified as a disruptor of viral maturation [3]. The compound possesses the molecular formula C49H70N4O5S and a molecular weight of approximately 827.2 g/mol, with a monoisotopic mass of 826.51 Da [3].

Why Generic Substitution Fails: Comparative Procurement Risks for Zegruvirimat (VH-937) Research Applications


First-generation maturation inhibitors such as bevirimat (PA-457) demonstrated clinical promise but encountered fundamental limitations due to naturally occurring Gag polymorphisms that conferred reduced susceptibility [1]. Specifically, bevirimat exhibits a mean IC50 of 10.3 nM against wild-type virus, yet specific Gag sequence variations present in patient populations substantially diminish its antiviral activity [1]. Next-generation maturation inhibitors including Zegruvirimat, GSK3640254, and BMS-955176 were engineered to overcome these polymorphism-driven resistance barriers [2]. However, these next-generation compounds are not interchangeable: Zegruvirimat demonstrates distinct binding kinetics with an extraordinarily slow dissociative half-life of approximately 4125 minutes (nearly 3 days) from wild-type viral-like particles [3], while GSK3640254 operates with a different resistance barrier profile and has been strategically discontinued from clinical development [4][5]. Substituting Zegruvirimat with another maturation inhibitor in research protocols would invalidate comparative studies and confound experimental interpretation due to divergent pharmacologic and resistance profiles. The quantitative evidence below substantiates why Zegruvirimat must be specified for studies targeting Gag polymorphism resistance mechanisms.

Zegruvirimat (VH-937) Quantitative Differentiation Evidence: Procurement-Relevant Head-to-Head and Cross-Study Comparative Data


Zegruvirimat vs. Bevirimat (First-Generation MI): Differential Activity Against Gag Polymorphism A364V in Replication-Competent Assays

First-generation maturation inhibitor bevirimat is essentially inactive against viruses harboring the A364V Gag polymorphism, a key resistance-associated mutation that emerged in prior MI clinical development. In contrast, Zegruvirimat (VH-937) retains substantial antiviral activity against replication-competent A364V mutant virus with an EC50 of 5.0 nM and a maximum percent inhibition (MPI) of 95% in multiple-cycle replication assays [1]. This represents a critical differentiation point for studies requiring activity against polymorphic viral populations.

HIV-1 maturation inhibitor Gag polymorphism resistance A364V mutant antiviral potency comparison

Zegruvirimat Binding Kinetics: Extended Target Residence Time Differentiates from Typical Small-Molecule Antivirals

Zegruvirimat demonstrates exceptionally prolonged target engagement, with a measured binding affinity (Kd) of 3.3 ± 0.8 nM to NL4-3 viral-like particles (VLPs) and a dissociative half-life of 4,125 minutes (approximately 2.9 days) [1]. This extended target residence time is a distinguishing pharmacological feature among maturation inhibitors and is consistent with SP1 cleavage inhibition data from VLP experiments. The slow dissociation rate supports sustained antiviral pressure at the target site.

HIV-1 maturation inhibitor binding kinetics dissociative half-life target residence time VLP binding assay

Zegruvirimat Pan-Genotypic Potency: Quantitative Activity Across 51 Diverse HIV-1 Strains and Isolates

Zegruvirimat (VH-937) exhibits consistent, potent antiviral activity across a broad panel of HIV-1 variants. Preclinical characterization demonstrated EC50 values ≤ 5.0 nM against all HIV-1 laboratory strains, clinical isolates, and recombinant viruses examined [1]. Specifically, EC50 values of 1–5 nM were obtained against 8 laboratory strains and 43 clinical isolates, confirming pan-genotypic coverage [2]. This breadth of activity addresses a known limitation of earlier maturation inhibitors that exhibited reduced potency against specific subtypes or isolates.

HIV-1 maturation inhibitor pan-genotypic activity antiviral potency clinical isolates subtype coverage

Zegruvirimat Human Serum Protein Binding: 93.3% Bound Fraction Informs Experimental Design and PK Modeling

Zegruvirimat exhibits 93.3% protein binding in 100% human serum [1]. This high protein binding fraction is essential for accurate interpretation of in vitro potency data and for pharmacokinetic/pharmacodynamic (PK/PD) modeling. The compound's DMPK profile has been characterized as suitable for clinical development, with an oral half-life in humans compatible with once-weekly dosing [2]. This protein binding parameter distinguishes Zegruvirimat from compounds with divergent free fraction profiles that would require different corrections when translating in vitro EC50 values to predicted in vivo efficacious concentrations.

HIV-1 maturation inhibitor plasma protein binding pharmacokinetics DMPK in vitro-in vivo extrapolation

Zegruvirimat (VH-937) Research Applications: Validated Procurement Scenarios Based on Quantitative Evidence


Screening Compound Libraries Against Gag Polymorphism-Containing HIV-1 Variants

Zegruvirimat is the appropriate positive control or reference compound for studies evaluating antiviral activity against HIV-1 variants harboring Gag polymorphisms that confer resistance to first-generation maturation inhibitors. The compound maintains EC50 = 5.0 nM and MPI = 95% against replication-competent A364V mutant virus, whereas earlier MIs such as bevirimat fail completely against this polymorphic background [1]. This differential activity enables robust experimental design for resistance mechanism studies and next-generation inhibitor screening programs.

Mechanistic Studies of Viral Maturation Inhibition Requiring Characterized Binding Kinetics

Research protocols investigating the temporal dynamics of HIV-1 Gag cleavage inhibition require a compound with well-defined target engagement parameters. Zegruvirimat's characterized binding affinity (Kd = 3.3 ± 0.8 nM) and dissociative half-life (4,125 minutes / ~2.9 days) provide a quantitative framework for designing time-course experiments of viral maturation arrest [1]. The slow dissociation kinetics support washout experiments and extended-duration assays where target residence time is a critical variable.

Pan-Genotypic HIV-1 Antiviral Studies Requiring Subtype-Independent Potency

For studies involving diverse panels of HIV-1 clinical isolates or laboratory strains, Zegruvirimat provides consistent, predictable antiviral potency with EC50 values of 1–5 nM across 51 characterized viruses (8 laboratory strains and 43 clinical isolates) [1][2]. This pan-genotypic activity profile eliminates the need for subtype-specific potency corrections and reduces experimental variability in comparative antiviral studies.

In Vitro-In Vivo Extrapolation and PK/PD Modeling Studies of HIV-1 Maturation Inhibitors

Researchers conducting translational pharmacology studies require accurate protein binding parameters for free-drug potency calculations. Zegruvirimat's characterized 93.3% human serum protein binding [1] and oral half-life compatible with once-weekly dosing in humans [2] provide the necessary inputs for physiologically based pharmacokinetic (PBPK) modeling, PK/PD correlation analyses, and in vitro-in vivo extrapolation exercises involving the maturation inhibitor class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zegruvirimat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.